(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
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Overview
Description
Compound “(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .
Reaction: [ 4 , \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 , [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
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Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 , \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
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Formation of Amides: It is used to convert amines into amides.
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Formation of Esters: It can convert alcohols into esters.
Common reagents and conditions used in these reactions include imidazole and phosgene under anhydrous conditions .
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in:
Chemistry: It is employed in the synthesis of peptides by coupling amino acids.
Biology: It is used in the preparation of various biochemical compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters, respectively. The molecular targets include carboxylic acids, amines, and alcohols .
Comparison with Similar Compounds
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
Carbonyldiimidazole is preferred in many applications due to its ease of handling and the avoidance of hazardous reagents .
Properties
IUPAC Name |
(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(18-15(2,3)4)12-14(19)20-13(17-12)10-5-7-11(16)8-6-10/h5-8,18H,1-4H3/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWBRWNXYCQGHX-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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